2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide

Description

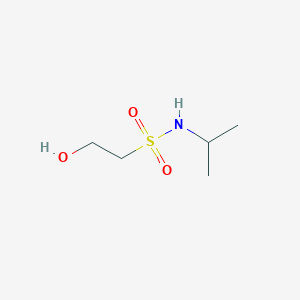

Molecular Formula: C₅H₁₃NO₃S Molecular Weight: 167.23 g/mol Structure: The compound consists of a sulfonamide group (-SO₂NH-) linked to a hydroxyethyl chain (-CH₂CH₂OH) and an isopropyl substituent (-N-(propan-2-yl)) .

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-N-propan-2-ylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(2)6-10(8,9)4-3-7/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYRIQNNRMJXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide typically involves the reaction of 2-hydroxyethanesulfonyl chloride with isopropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The sulfonamide group can be reduced to form an amine derivative.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halide or alkyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Sulfonamides have been widely studied for their antimicrobial properties. 2-Hydroxy-N-(propan-2-yl)ethane-1-sulfonamide has demonstrated potential as an antibacterial agent. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by targeting specific metabolic pathways.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 128 µg/mL |

| This compound | Staphylococcus aureus | 64 µg/mL |

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of various enzymes. For instance, they can inhibit dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway in bacteria. This inhibition leads to the disruption of nucleotide synthesis, ultimately affecting bacterial growth and survival.

Case Study: Enzyme Inhibition by Sulfonamides

A study published in ACS Omega explored the design and synthesis of N-sulfonamide derivatives that inhibit both DHPS and dihydrofolate reductase (DHFR). The findings indicated that compounds with similar structures to this compound exhibited dual inhibitory activity, showcasing their potential as broad-spectrum antimicrobial agents .

Anticancer Research

Recent investigations have highlighted the potential anticancer properties of sulfonamide compounds. Studies suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 µM |

| This compound | A549 (Lung Cancer) | 20 µM |

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and sulfonamide groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Sulfonamide Derivatives

The following table summarizes key structural and functional differences among sulfonamide analogs:

Key Comparative Insights

Solubility and Reactivity

- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound enhances hydrogen bonding and aqueous solubility compared to the amino analog, which is more basic and forms stable hydrochloride salts .

- This contrasts with the target compound’s simpler structure, which lacks such therapeutic specificity .

- Sulfonate vs. Sulfonamide : Sodium 2-methylprop-2-ene-1-sulphonate () exhibits higher acidity (pKa ~1–2) due to the sulfonate group (-SO₃⁻), whereas sulfonamides (pKa ~10–12) are less acidic but participate in hydrogen bonding .

Pharmacological and Industrial Relevance

- Radiosensitization : The nitroimidazole-containing derivative () demonstrates applications in cancer therapy, leveraging nitro group reduction to enhance radiation efficacy .

- Polymer Chemistry : Sulfonate derivatives like Sodium 2-methylprop-2-ene-1-sulphonate are pivotal in ion-exchange resins and surfactants, contrasting with sulfonamides’ niche in bioactive molecules .

Research Findings and Data Highlights

- Purity and Characterization : The nitroimidazole analog () was synthesized with 99.8% purity, validated by HPLC and NMR spectroscopy, underscoring robust synthetic protocols for complex sulfonamides .

- Metabolite Identification : confirms the detection of isoindole-dione sulfonamide metabolites in blood, emphasizing the need for structural optimization to modulate pharmacokinetics .

Biological Activity

2-Hydroxy-N-(propan-2-yl)ethane-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, including potential anti-inflammatory and antimicrobial properties, and serves as an enzyme inhibitor. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a sulfonamide group, which is known for its diverse biological activities. The hydroxyl and isopropyl groups contribute to its solubility and interaction with biological targets.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound can bind to the active site of enzymes, preventing substrate binding and catalytic activity. The hydroxyl and sulfonamide groups facilitate hydrogen bonding and electrostatic interactions with target molecules, enhancing its inhibitory effects on various enzymes.

1. Enzyme Inhibition

Research indicates that this compound has been investigated for its potential to inhibit cholinesterases, particularly butyrylcholinesterase (BChE). In a comparative study, several derivatives showed strong preferential inhibition of BChE with IC50 values significantly lower than that of standard inhibitors like rivastigmine . The selectivity index (SI) was also calculated to assess the preference for BChE over acetylcholinesterase (AChE), revealing promising selectivity profiles for certain derivatives.

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 5c | 8.52 | 10 |

| 5j | 6.57 | 10 |

| 5k | 4.33 | 34 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated moderate to low antibacterial activity against various pathogens, including Escherichia coli and Bacillus cereus. The minimum inhibitory concentration (MIC) values ranged from 0.23 to 0.70 mg/mL for different bacterial strains .

3. Anti-inflammatory Activity

The compound has been explored for potential anti-inflammatory effects . Its mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation. However, detailed studies are still required to elucidate these mechanisms fully.

Case Studies

Several studies have highlighted the biological activity of sulfonamide derivatives similar to this compound:

- Study on Cholinesterase Inhibition : A series of sulfonamide-based carbamates were synthesized and tested for their ability to inhibit BChE effectively. Compounds demonstrated IC50 values that were notably more potent than rivastigmine, indicating their potential as therapeutic agents in treating conditions like Alzheimer’s disease .

- Antimicrobial Evaluation : A study focused on synthesizing new thiazole derivatives reported varying degrees of antibacterial activity against several strains. The results indicated that structural modifications in sulfonamides could enhance their antimicrobial potency .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide, and how can reaction conditions be optimized?

- The synthesis typically involves reacting ethanesulfonyl chloride with isopropylamine under basic conditions (e.g., triethylamine in dichloromethane or THF) to neutralize HCl byproducts. Careful control of stoichiometry, temperature (0–5°C for exothermic reactions), and solvent polarity is critical to minimize side products. Post-synthesis purification via crystallization (e.g., using acetic acid/water mixtures) improves yield and purity .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- 1H/13C NMR identifies proton and carbon environments, particularly the sulfonamide (–SO2NH–) and hydroxyl (–OH) groups. ESI–MS confirms molecular weight, while ATR FT-IR verifies functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹). Elemental analysis ensures stoichiometric consistency .

Q. How does this compound behave under oxidative or reductive conditions?

- Oxidation with KMnO4 or H2O2 may convert the sulfonamide to a sulfonic acid derivative, while reduction with LiAlH4 could yield amine intermediates. Reaction outcomes depend on solvent choice (e.g., aqueous vs. anhydrous) and temperature. TLC or HPLC monitoring is advised to track product formation .

Advanced Research Questions

Q. What experimental strategies can mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO) promotes crystal growth. If twinning occurs, SHELXL’s TWIN/BASF commands can refine data. High-resolution data collection (e.g., synchrotron sources) improves model accuracy, particularly for resolving hydrogen-bonding networks involving the hydroxyl group .

Q. How can researchers design assays to evaluate the compound’s bioactivity, such as enzyme inhibition?

- In vitro enzyme assays (e.g., dihydropteroate synthase inhibition for antibacterial activity) require standardized protocols with positive controls (e.g., sulfamethoxazole). Cellular assays (e.g., cytotoxicity or receptor-binding studies) should use dose-response curves and statistical validation (e.g., IC50 calculations). LC-MS/MS quantifies cellular uptake and metabolite profiling .

Q. What computational methods are suitable for modeling the compound’s reactivity in complex reaction systems?

- DFT calculations (e.g., Gaussian or ORCA) predict reaction pathways, such as nucleophilic substitution at the sulfonamide group. Molecular docking (AutoDock Vina) assesses interactions with biological targets. Solvent effects can be modeled using COSMO-RS .

Q. How can contradictory spectral or crystallographic data be resolved during structural characterization?

- Multi-technique validation : Cross-reference NMR/IR data with X-ray results. For ambiguous NOE correlations, dynamic NMR or variable-temperature studies clarify conformational flexibility. If crystallographic disorder persists, alternative space groups (e.g., P21/c vs. P212121) should be tested .

Methodological Notes

- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps.

- Data Contradictions : Employ Bayesian statistics to weigh conflicting spectral vs. crystallographic evidence.

- Ethical Compliance : Adhere to institutional guidelines for biological testing and waste disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.